
7-Bromo-5-fluoroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-fluoroisoquinoline is a compound with the molecular formula C9H5BrFN . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of fluorinated isoquinolines, such as this compound, has been greatly developed over the past decade . The approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H5BrFN . The InChI code for this compound is 1S/C9H5BrFN/c10-8-2-1-6-3-4-12-5-7 (6)9 (8)11/h1-5H .Chemical Reactions Analysis
Fluorinated isoquinolines, such as this compound, have unique characteristics such as biological activities and light-emitting properties . They are important components of pharmaceuticals and materials . The chemical reactions involving these compounds are usually classified into three categories: the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 226.05 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
- Antibacterial Agent Development: 7-Bromo-5-fluoroisoquinoline derivatives have been explored for their potential in creating new antibacterial agents. For instance, the compound 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids synthesized using this compound exhibited notable antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, including strains resistant to other quinolones (Hayashi et al., 2002).
Antiplasmodial Activity
- Plasmodium Falciparum Research: Research on 7-substituted 4-aminoquinolines, including 7-bromo derivatives, has shown effectiveness against both chloroquine-susceptible and -resistant Plasmodium falciparum, a parasite responsible for malaria. This indicates potential applications in antimalarial drug development (De et al., 1998).
Chemical Synthesis
- Intermediate in PI3K/mTOR Inhibitors: this compound derivatives serve as intermediates in the synthesis of PI3K/mTOR inhibitors, which are crucial in cancer treatment strategies. These compounds facilitate the synthesis of quinoline inhibitors, showing the broad applicability of this compound in medicinal chemistry (Lei et al., 2015).
Cancer Research
- Anticancer Potential: Certain derivatives of this compound have been evaluated for their anticancer properties. For example, 6-bromo-5-nitroquinoline, a related compound, exhibited significant antiproliferative activity in various cancer cell lines (Köprülü et al., 2018).
Photochemistry and Protecting Groups
- Photolabile Protecting Group: A derivative, 8-bromo-7-hydroxyquinoline, has been synthesized and used as a photolabile protecting group for carboxylic acids. This demonstrates the role of brominated quinolines in photochemistry and their potential in biological applications (Fedoryak & Dore, 2002).
Safety and Hazards
The safety information for 7-Bromo-5-fluoroisoquinoline indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are advised .
Zukünftige Richtungen
Fluorinated isoquinolines, such as 7-Bromo-5-fluoroisoquinoline, have attracted widespread attention due to their unique characteristics and potential applications in pharmaceuticals and materials . Future research may focus on further developing synthetic methodologies for these compounds and exploring their applications .
Wirkmechanismus
Target of Action
It is known that fluorinated isoquinolines, a group to which this compound belongs, are important components of pharmaceuticals and materials due to their unique characteristics such as biological activities .
Mode of Action
Fluorinated isoquinolines have been synthesized and studied for their unique characteristics such as biological activities . The introduction of fluorine atoms often causes unique bioactivities .
Biochemical Pathways
Fluorinated isoquinolines are known to exhibit various bioactivities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetics of similar fluorinated compounds have been studied . These studies suggest that the introduction of fluorine atoms can often lead to unique bioactivities, which may impact the ADME properties of the compound .
Result of Action
Fluorinated isoquinolines, a group to which this compound belongs, are known to exhibit various bioactivities . These bioactivities suggest that the compound may have significant molecular and cellular effects.
Action Environment
The reach regulation aims to improve the protection of human health and the environment from the risks that can be posed by chemicals . This suggests that environmental factors could potentially influence the action of 7-Bromo-5-fluoroisoquinoline.
Biochemische Analyse
Biochemical Properties
The nature of these interactions can vary, but they often result in unique bioactivities .
Cellular Effects
Fluorinated isoquinolines are known to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
7-bromo-5-fluoroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQAENYHQVGXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B3010721.png)
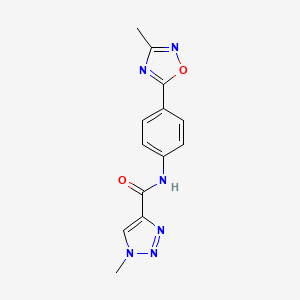
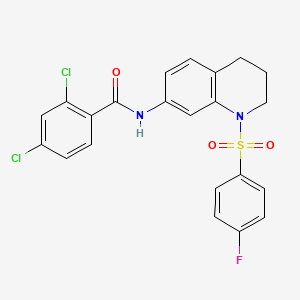
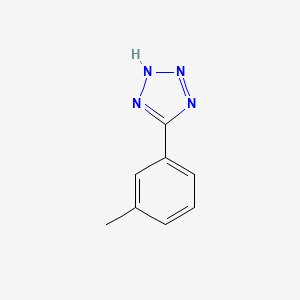
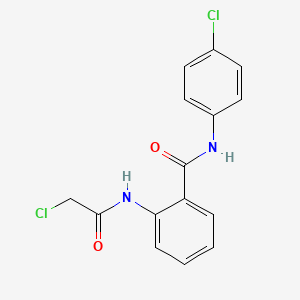
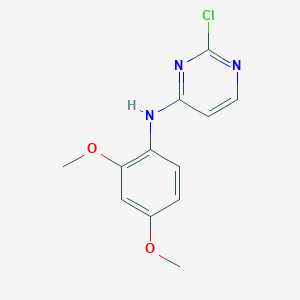
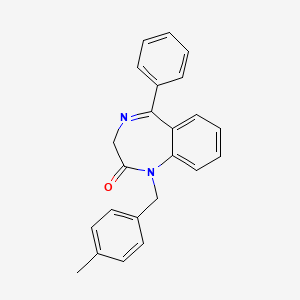
![3-allyl-2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3010733.png)
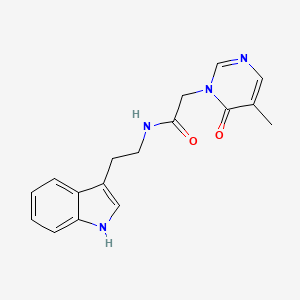
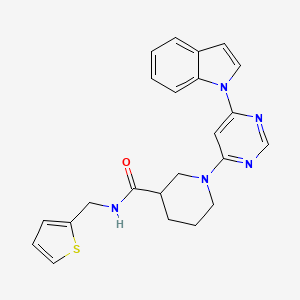
![N-(4-ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B3010738.png)
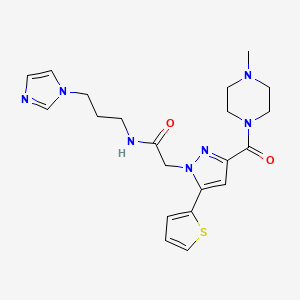
![N-[[2-[4-[4-[4-(benzoylcarbamothioylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]carbamothioyl]benzamide](/img/structure/B3010742.png)
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3010744.png)
